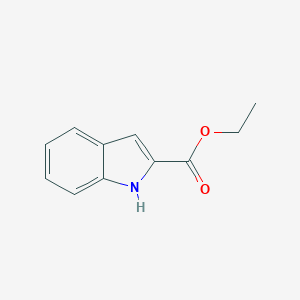

Ethyl indole-2-carboxylate

概述

描述

Ethyl indole-2-carboxylate is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. This compound is characterized by an indole ring system fused with an ethyl ester group at the second position. It is a colorless to pale yellow liquid with a distinct odor and is soluble in most organic solvents but insoluble in water . This compound is widely used as an intermediate in organic synthesis and has various applications in pharmaceuticals and agrochemicals .

作用机制

Target of Action

Ethyl indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . It has been found to inhibit the benzodiazepine receptor with an IC50 of 2.2mM . The benzodiazepine receptor is a protein complex that modulates the GABA neurotransmitter, which plays a crucial role in reducing neuronal excitability throughout the nervous system.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound. The compound may interact with its target, the benzodiazepine receptor, leading to changes in the receptor’s function and subsequent alterations in neuronal excitability.

Biochemical Pathways

Given its inhibitory effect on the benzodiazepine receptor, it can be inferred that it may influence the gabaergic system, which is involved in various physiological processes, including sleep regulation, muscle relaxation, and anxiety reduction .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that this compound may have good bioavailability and distribution within the body.

Result of Action

Given its inhibitory effect on the benzodiazepine receptor, it may lead to changes in neuronal excitability, potentially influencing various physiological processes such as sleep regulation, muscle relaxation, and anxiety reduction .

生化分析

Biochemical Properties

Ethyl indole-2-carboxylate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including indoleamine 2,3-dioxygenase (IDO) and p38 MAP kinase . These interactions are essential for its biological activity. For instance, the inhibition of IDO by this compound can lead to the modulation of immune responses, making it a potential candidate for immunotherapy . Additionally, its interaction with p38 MAP kinase suggests its involvement in inflammatory pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of human leukemia K562 cells, indicating its potential as an antiproliferative agent . Moreover, its impact on cell signaling pathways, such as the p38 MAP kinase pathway, highlights its role in regulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of enzymes like IDO and p38 MAP kinase, leading to the modulation of their activities . By inhibiting IDO, this compound can reduce the degradation of tryptophan, thereby influencing immune responses . Similarly, its inhibition of p38 MAP kinase affects inflammatory signaling pathways, which can have therapeutic implications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental observations

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate immune responses and reduce inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized by enzymes such as cytochrome P450, which plays a role in its biotransformation . The metabolic flux and levels of metabolites can be affected by the presence of this compound, indicating its potential impact on overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with transporters that facilitate its uptake into cells, allowing it to exert its biological effects . Additionally, its distribution within tissues can influence its localization and accumulation, which are critical factors for its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to particular compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its subcellular localization, ensuring its precise action within the cellular environment .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl indole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of indole-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to yield the desired ester .

Another method involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring system. This method is particularly useful for synthesizing highly functionalized indole derivatives .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions: Ethyl indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

Oxidation: Indole-2-carboxylic acid.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitrated indole derivatives.

科学研究应用

Ethyl indole-2-carboxylate has numerous applications in scientific research:

相似化合物的比较

Ethyl indole-2-carboxylate can be compared with other indole derivatives such as:

Indole-2-carboxylic acid: Similar structure but lacks the ethyl ester group, making it less lipophilic.

Ethyl 3-indolecarboxylate: The ester group is at the third position, leading to different reactivity and biological activity.

Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to this compound.

Uniqueness: this compound’s unique combination of the indole ring and ethyl ester group provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

属性

IUPAC Name |

ethyl 1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXQAEWRSVZPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191140 | |

| Record name | Ethyl indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-50-1 | |

| Record name | Ethyl 1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl indole-2-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL INDOLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9Y4AXI3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethyl indole-2-carboxylate?

A1: The molecular formula of this compound is C11H11NO2, and its molecular weight is 189.21 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While the provided abstracts do not detail specific spectroscopic data, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) [, ], Infrared (IR) Spectroscopy [], and elemental analysis to confirm the structure and purity of this compound.

Q3: What is a common synthetic route for this compound?

A3: A frequently employed method involves the Fischer indolization of ethyl pyruvate 2-phenylhydrazone, followed by esterification []. Another route utilizes the Wittig reaction of 2-nitrobenzaldehydes with ethyl (triphenylphosphoranylidene)acetate, followed by heating the resulting ethyl 2-nitrocinnamates in the presence of triethylphosphite [].

Q4: Can this compound undergo acylation reactions?

A4: Yes, this compound can be acylated, but achieving regioselectivity can be challenging. Friedel-Crafts acylation with acyl chlorides or acid anhydrides in the presence of Lewis acids can yield a mixture of 3-, 5-, and 7-acylindole-2-carboxylates. Careful selection of the Lewis acid and acylating agent can influence the regioselectivity, favoring the formation of either the 3-acylindole or the 5- and 7-acylindoles [, , ].

Q5: What is an unusual reaction observed with this compound in Friedel-Crafts acylations?

A5: While typically expected to occur at the 3-position of the indole ring, Friedel-Crafts acylations can surprisingly lead to substitution on the benzene moiety, yielding 5- and 7-acylindole-2-carboxylates alongside the expected 3-acyl product. This unusual reactivity highlights the influence of reaction conditions and substituents on the electrophilic aromatic substitution pattern of the indole system [, ].

Q6: How can this compound be converted to indole and indole-2-carboxylic acid?

A6: Researchers have developed environmentally friendly methods for converting this compound to indole and indole-2-carboxylic acid using high-temperature aqueous media. These methods, conducted in a microwave batch reactor, eliminate the need for undesirable copper salts, high-boiling organic bases, and heat-transfer oils, making them more sustainable [, ].

Q7: Can this compound be used to synthesize crenatine?

A7: Yes, this compound serves as a starting material for the synthesis of crenatine, a β-carboline alkaloid. The synthesis involves using ethyl 1-benzylindole-2-carboxylate, elaborating a C2-substituent to the 3-position of the indole nucleus, cyclization, and finally, aluminum chloride-catalyzed debenzylation [].

Q8: What is the role of tert-butyl azidoacetate in reactions involving this compound?

A8: tert-Butyl azidoacetate enhances the synthesis of this compound via the Hemetsberger-Knittel reaction. It significantly improves the aldol reaction step with less reactive aldehydes and facilitates the synthesis of tert-butyl indole-2-carboxylate, a valuable intermediate [].

Q9: What are some applications of this compound and its derivatives?

A9: this compound serves as a key building block for synthesizing diverse heterocyclic compounds with potential biological activities. Researchers have explored its utility in preparing:

- Tricyclic heterocycles: Derivatives of 6-aryl-5H-8-oxa-4b,7-diaza-benzo[a]azulen-9-one, a novel tricyclic heterocyclic framework, were synthesized using this compound as a starting material. The synthesis involved reactions with substituted phenacyl bromides, hydroxylamine hydrochloride, followed by ester hydrolysis and dehydrative cyclization [].

- Duocarmycin analogues: Cyclization of aryl free radicals generated at the C-7 position of appropriately substituted this compound derivatives provides access to a new class of Duocarmycin analogues. These analogues, formal ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivatives, are formed through a less favorable 6-endo-trig cyclization mode [].

- Benzodiazepines: this compound serves as a precursor for synthesizing 2,3-dihydro-1H-1,4-benzodiazepines. This multi-step synthesis involves N-cyanomethylation, reduction, oxidation, and hydrolysis reactions [].

- Anti-inflammatory agents: Indole-based pyrazole derivatives with potential anti-inflammatory activity have been synthesized using this compound as a key intermediate. These compounds were prepared via a microwave-assisted reaction of substituted chalcones with 1H-indole-2-carbhydrazide, itself derived from this compound [].

Q10: How does the structure of this compound derivatives affect their reactivity?

A10: The presence and position of substituents on the indole ring significantly influence the reactivity of this compound derivatives. For example, methoxy derivatives undergo regioselective bromination on the benzene ring with bromine in acetic acid, while reactions with pyridinium bromide perbromide or N-bromosuccinimide lead to bromination at the 3-position [].

Q11: Can this compound be used to synthesize non-peptidic analogues of neuropeptides?

A11: Yes, researchers have explored the use of this compound in synthesizing a quinoline-based, non-peptidic analogue of neurotensin(8-13) []. While this particular analogue showed lower activity compared to previously reported mimetics, it highlighted the potential of this approach for developing novel neuropeptide mimics.

Q12: Have computational methods been applied to study this compound?

A12: Yes, semi-empirical quantum chemical calculations, like AM1/COSMO and PM3/COSMO, have been employed to investigate the conformational preferences of this compound and related indole derivatives in aqueous solutions []. These calculations provide insights into the most stable tautomeric and conformational forms of these compounds, which can influence their reactivity and biological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Allyl-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B386191.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B386196.png)

![N-{2-[(anilinocarbothioyl)amino]ethyl}-N-benzyl-N'-phenylthiourea](/img/structure/B386205.png)

![3-amino-1-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-1-ium](/img/structure/B386206.png)

![2-Allyl-6-[(mesitylimino)methyl]phenol](/img/structure/B386207.png)

![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)

![Diethyl 1-(benzoylamino)-2-[(4-chlorophenyl)sulfanyl]vinylphosphonate](/img/structure/B386217.png)